Meclofenamic acid (Meclomen) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate family, which are derivatives of N-phenylanthranilic acid. [] It is frequently employed in scientific research to explore its multifaceted effects beyond its clinical applications in arthritis, analgesia, dysmenorrhea, and menorrhagia. []
Meclofenamic acid, chemically known as N-(2,6-dichloro-3-methylphenyl)anthranilic acid, is derived from anthranilic acid. It is classified under the category of non-selective cyclooxygenase inhibitors, which means it inhibits both cyclooxygenase-1 and cyclooxygenase-2 enzymes involved in the inflammatory response. The compound has been utilized in various therapeutic contexts, particularly for treating conditions like arthritis and dysmenorrhea.
The synthesis of meclofenamic acid typically involves the following steps:
This method has been refined over time to enhance yield and reduce by-products, with various studies reporting modifications to improve efficiency .
Meclofenamic acid participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action of meclofenamic acid primarily involves:
Studies indicate that meclofenamic acid's binding affinity is significant enough to affect both isoforms of cyclooxygenases, although it does not selectively inhibit one over the other .
Meclofenamic acid exhibits several notable physical and chemical properties:
These properties are essential for understanding its pharmacokinetics and bioavailability.
Meclofenamic acid is utilized in various scientific and medical applications:
Meclofenamic acid (2-[(2,6-dichloro-3-methylphenyl)amino]benzoic acid) is a crystalline biphenyl derivative belonging to the anthranilic acid subclass of nonsteroidal anti-inflammatory drugs. Its molecular weight is 296.15 g/mol, and it features two aromatic rings connected by an amine linkage (–NH–). The anthranilic acid ring contains a carboxylic acid group (–COOH) at the ortho position relative to the amine, while the N-aryl ring has chloro substituents at positions 2 and 6 and a methyl group at position 3. This arrangement creates steric hindrance, forcing the rings into a non-coplanar conformation that enhances receptor binding [3] [10].
Table 1: Physicochemical Properties of Meclofenamic Acid
Property | Value |
---|---|
Molecular formula | C₁₄H₁₁Cl₂NO₂ |
Melting point | 257°C |
Aqueous solubility (25°C) | 30 mg/L |
log P (octanol/water) | 5.0 |
pKa (carboxylic acid) | ~4.2 |
Crystal system | Monoclinic |
The compound’s low solubility arises from its hydrophobic aromatic rings and high log P. It is soluble in polar organic solvents (e.g., dimethyl sulfoxide) but practically insoluble in water, limiting its bioavailability. The carboxylic acid group ionizes at physiological pH (pKa ≈ 4.2), forming water-soluble salts like meclofenamate sodium [4] [6]. X-ray crystallography confirms that the non-coplanar structure optimizes interactions with cyclooxygenase (COX) enzymes [3].
The primary synthesis route employs the Ullmann condensation between 2-bromobenzoic acid and 2,6-dichloro-3-methylaniline. Copper(II) bromide catalyzes the coupling in a mixture of diglyme and N-ethylmorpholine, which enhances reaction efficiency by solubilizing intermediates and suppressing byproducts [10]. The mechanism involves:
Optimization Strategies:
Table 2: Synthetic Methods for Meclofenamic Acid
Method | Catalyst/Solvent | Yield (%) | Advantages |
---|---|---|---|
Ullmann condensation | CuBr₂/diglyme/N-ethylmorpholine | 75–85 | High purity, scalable |
Palladium-catalyzed amination | Pd(OAc)₂/BINAP | 60–70 | Lower temperature, fewer byproducts |
Alternative palladium-catalyzed methods exist but are less economically viable due to costly ligands [3].
Modifications to meclofenamic acid’s structure have elucidated key determinants of its biological activity:
Anthranilic Acid Ring Modifications
N-Aryl Ring Modifications
Metal Complexes: Coordination with transition metals (e.g., Mn(II), Cu(II), Zn(II)) via the carboxylic acid and amine groups enhances antiproliferative activity. For example:
Selective COX-2 Derivatives: Hydroxamic acid derivatives (e.g., O-alkylhydroxamates) shift selectivity toward COX-2 (IC₅₀ ratios COX-1/COX-2 > 50). This is attributed to the larger COX-2 active site accommodating bulkier substituents [8].
Ion Channel Effects: Fenamates like meclofenamic acid activate Slo2.1 potassium channels independent of COX inhibition. The minimal pharmacophore is N-phenylanthranilic acid, but the 2,6-dichloro-3-methyl group augments efficacy by promoting channel binding [9].
Table 3: Structure-Activity Relationships of Key Derivatives
Modification | Biological Effect | Mechanistic Insight |
---|---|---|
Tetrazole replacement of –COOH | Retains COX inhibition | Acidic proton required for ionic bonding |
3-Trifluoromethyl group | Increases COX-2 selectivity | Enhanced hydrophobic filling in COX-2 pocket |
Cu(II) complex formation | Superoxide dismutase mimic; antiproliferative | Redox-active metal center scavenges ROS |
O-alkylhydroxamate | 10-fold higher COX-2 affinity vs. COX-1 | Alkyl chain accesses COX-2 side pocket |
These insights guide the design of analogues with tailored polypharmacology, spanning ion channel modulation, anticancer activity, and anti-inflammatory effects [3] [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7